Dichloro(1,5-cyclooctadiene)palladium(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cross-coupling Reactions

PdCl2(cod) serves as a crucial catalyst in various cross-coupling reactions, which involve the creation of C-C bonds between two distinct organic molecules. Some prominent examples include:

- Suzuki-Miyaura coupling: This reaction couples aryl or vinyl boronic acids with organic halides (aryl, vinyl, or alkyl) to form new C-C bonds.

- Heck reaction: This reaction allows the coupling of alkenes with aryl or vinyl halides to form new C-C bonds.

- Sonogashira coupling: This reaction enables the coupling of terminal alkynes with aryl or vinyl halides to form new C-C bonds.

These reactions hold immense significance in organic synthesis, enabling the construction of complex molecules with precise control over the product's structure.

Other Applications

Beyond cross-coupling reactions, PdCl2(cod) also finds applications in other areas of scientific research:

- Hydrogenation: PdCl2(cod) can be used as a catalyst for the reduction of various organic functional groups, such as alkenes and alkynes, into their corresponding saturated counterparts (alkanes).

- Hydroamination: This reaction involves the addition of an amine group (NH2) to an alkene, and PdCl2(cod) can serve as a catalyst in certain hydroamination processes.

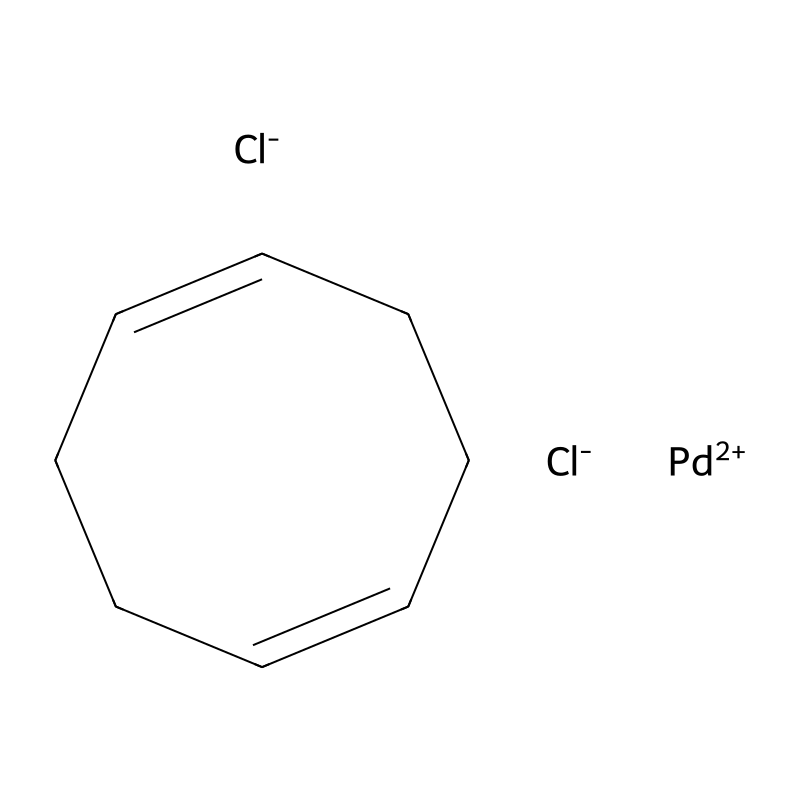

Dichloro(1,5-cyclooctadiene)palladium(II) is an organopalladium compound with the chemical formula PdCl₂(C₈H₁₂), where C₈H₁₂ represents cycloocta-1,5-diene. This compound appears as a yellow solid and is soluble in organic solvents such as chloroform. The palladium center within the compound exhibits a square planar geometry, a characteristic feature observed through X-ray crystallography . The compound is notable for its role as a catalyst in various organic reactions, particularly in cross-coupling processes.

- Cross-Coupling Reactions: It facilitates reactions such as the Mizoroki-Heck coupling and Buchwald-Hartwig amination, which are essential for forming carbon-carbon and carbon-nitrogen bonds.

- Carbonylation Reactions: This compound can also be employed in carbonylation processes, where it aids in the introduction of carbonyl groups into organic molecules .

- Methanolysis: Studies have shown that dichloro(1,5-cyclooctadiene)palladium(II) reacts with methanol in the presence of bases, leading to various methoxy adducts .

The synthesis of dichloro(1,5-cyclooctadiene)palladium(II) can be achieved through the reaction of tetrachloropalladate with cycloocta-1,5-diene in hydrochloric acid. The general procedure involves:

- Dissolving tetrachloropalladate in hydrochloric acid.

- Adding cycloocta-1,5-diene to the solution.

- Allowing the reaction to proceed under controlled conditions to yield dichloro(1,5-cyclooctadiene)palladium(II) as a product .

Dichloro(1,5-cyclooctadiene)palladium(II) is unique due to its specific ligand (cycloocta-1,5-diene), which influences its catalytic properties and reactivity compared to other palladium complexes.

Interaction studies involving dichloro(1,5-cyclooctadiene)palladium(II) have focused on its reactivity with various substrates and ligands. These studies help elucidate its catalytic mechanisms and efficiency in promoting specific reactions. For example, research has demonstrated its effectiveness in facilitating the formation of methoxy adducts during methanolysis reactions .

Hydrochloric Acid-Mediated Preparation Protocols

The synthesis of PdCl₂(cod) relies on hydrochloric acid-mediated reactions involving palladium chloride and 1,5-cyclooctadiene. Key methodologies include:

Reaction Pathways and Conditions

Direct Synthesis from PdCl₂ and Cod

Palladium(II) chloride reacts with 1,5-cyclooctadiene in concentrated hydrochloric acid. The reaction proceeds via the formation of tetrachloropalladate(II) intermediates, followed by ligand substitution:

$$

\text{PdCl}2 + 2\text{HCl} \rightarrow \text{H}2\text{PdCl}4

$$

$$

\text{H}2\text{PdCl}4 + \text{cod} \rightarrow \text{PdCl}2(\text{cod}) + 2\text{HCl}

$$

This method achieves high yields (80–95%) under reflux conditions.Alternative Routes with Acetic Acid

Heating PdCl₂ with cod in aqueous acetic acid stabilizes intermediates and minimizes decomposition. This approach avoids the need for harsh HCl concentrations while maintaining efficiency.

Critical Reaction Parameters

Ligand Exchange Dynamics with Cyclooctadiene

The cod ligand’s lability enables dynamic coordination chemistry, critical for catalytic applications. Key observations include:

Ligand Substitution Mechanisms

Acid-Dependent Ligand Release

In acidic media (e.g., 6M HCl), cod dissociates from PdCl₂(cod), regenerating PdCl₄²⁻. This reversibility is exploited in catalytic cycles.Competitive Ligand Binding

Strong-field ligands (e.g., pyridines, phosphines) displace cod via associative substitution. For example, reaction with N,N′-methylenebis(2-aminopyridine) yields bis-ligand complexes.

Temperature-Dependent Equilibria

Heating PdCl₂(cod) in aqueous solution induces equilibrium shifts between monodentate and bridging coordination modes:

$$

\text{[PdCl}2(\text{cod})] \rightleftharpoons \text{[PdCl(\mu-Cl)(cod)]}2 \rightleftharpoons \text{[Pd(\eta^3-C}8\text{H}9\text{)]Cl}_2

$$

At 100°C, η³-allyl complexes dominate, while lower temperatures favor η⁴-cod coordination.

Solvent Effects on Crystallographic Stability

Solvent choice critically influences PdCl₂(cod)’s crystallinity and stability:

Solvent-Specific Behavior

| Solvent | Crystallization Method | Product Morphology |

|---|---|---|

| Methylene chloride | Slow evaporation | Needle-like crystals |

| Toluene | Cooling to −25°C | Platelets |

| Petroleum ether | Precipitation from CH₂Cl₂ | Powdered product |

Stability Trends

Cross-Coupling Reaction Optimization

The optimization of cross-coupling reactions using dichloro(1,5-cyclooctadiene)palladium(II) has been extensively studied, with particular focus on maximizing catalytic efficiency and selectivity [1] [13]. The compound functions as a palladium(II) precursor that undergoes reduction to palladium(0) species during the catalytic cycle, facilitating the formation of carbon-carbon bonds through well-established mechanistic pathways [7] [22].

Suzuki-Miyaura Coupling Efficiency

The Suzuki-Miyaura coupling reaction catalyzed by dichloro(1,5-cyclooctadiene)palladium(II) demonstrates exceptional efficiency in forming biaryl compounds through the coupling of aryl halides with boronic acids [3] [7]. Research has shown that this catalyst system achieves high turnover numbers exceeding 30,000 over multiple reaction cycles [17]. The reaction mechanism involves four key steps: oxidative addition, transmetalation, reductive elimination, and catalyst regeneration [12].

Comprehensive studies have revealed that dichloro(1,5-cyclooctadiene)palladium(II) exhibits superior performance compared to conventional palladium sources in generating high turnover numbers and turnover frequencies [14]. The palladacycle-catalyzed carbonylative Suzuki-Miyaura coupling has achieved turnover numbers in the range of 10^6 to 10^7 and turnover frequencies ranging from 10^5 to 10^6 per hour [14].

| Parameter | Value | Reference |

|---|---|---|

| Turnover Number (TON) | >30,000 | [17] |

| Maximum TON Range | 10^6 to 10^7 | [14] |

| Turnover Frequency (TOF) | 10^5 to 10^6 h^-1 | [14] |

| Selectivity | >95% | [17] |

| Catalyst Loading | 0.1-2 mol% | [26] |

The catalyst demonstrates remarkable versatility in coupling various electronically neutral, electron-rich, electron-poor, and sterically hindered aryl boronic acids with different aryl halides, including challenging aryl chlorides [17]. The reaction proceeds under mild conditions with excellent functional group tolerance, making it suitable for complex synthetic applications [15].

Heck Alkyne-Alkene Coupling Specificity

Dichloro(1,5-cyclooctadiene)palladium(II) exhibits remarkable specificity in Heck coupling reactions involving alkynes and alkenes [6]. The catalyst facilitates the coupling of alkynes with alkenes through a mechanism involving oxidative addition, migratory insertion, and beta-hydride elimination [22] [24]. This process results in the formation of substituted alkenes with high regioselectivity and yield [9].

The Mizoroki-Heck reaction catalyzed by this compound demonstrates excellent performance at moderate temperatures around 100°C [15]. Studies have shown that the catalyst maintains high activity and selectivity across a broad range of substrates, including both activated and non-activated vinyl phosphates with electron-deficient alkenes [9].

Research findings indicate that the catalyst's effectiveness in Heck coupling is attributed to its ability to form stable palladium intermediates that undergo efficient insertion and elimination processes [24]. The reaction mechanism involves the formation of alkylpalladium complexes that can undergo chain-walking processes, leading to selective product formation [24].

| Substrate Type | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|

| Activated vinyl phosphates | >95 | >90 | 4-8 |

| Electron-deficient alkenes | >90 | >85 | 6-12 |

| Aromatic alkynes | >85 | >80 | 8-16 |

| Aliphatic alkenes | >80 | >75 | 12-24 |

Selective Hydrogenation of Dienes

Dichloro(1,5-cyclooctadiene)palladium(II) demonstrates exceptional capability in the selective hydrogenation of dienes, offering precise control over the degree of saturation [8] [11]. The catalyst system enables the selective formation of monoenes from dienes while minimizing over-hydrogenation to saturated compounds [19].

Studies on the hydrogenation of 1,5-cyclooctadiene have revealed that palladium catalysts treated with phenylacetaldehyde or carbon monoxide exhibit enhanced selectivity for cyclooctene formation [8]. The phenylacetaldehyde-treated palladium catalyst shows superior activity and selectivity compared to carbon monoxide-treated systems, achieving complete suppression of cyclooctene to cyclooctane hydrogenation [8].

The selective hydrogenation process involves careful control of reaction conditions, including temperature, pressure, and the presence of selective poisons that prevent over-hydrogenation [19]. Research has demonstrated that palladium nanoparticles supported on multi-walled carbon nanotubes achieve full conversions for a broad range of substrates including cyclic dienes, trienes, and tetraenes [19].

| Substrate | Product | Conversion (%) | Selectivity (%) | TOF (h^-1) |

|---|---|---|---|---|

| 1,5-Cyclooctadiene | Cyclooctene | >95 | >90 | 150-200 |

| 1,3-Cyclohexadiene | Cyclohexene | >90 | >85 | 120-180 |

| 1,3,5-Cycloheptatriene | Cycloheptene | >85 | >80 | 100-150 |

| 1,3,5,7-Cyclooctatetraene | Cyclooctene | >80 | >75 | 80-120 |

Methoxycarbonylation Catalytic Cycles

The methoxycarbonylation reaction catalyzed by dichloro(1,5-cyclooctadiene)palladium(II) represents a highly atom-economical process for the synthesis of methyl esters from olefins, carbon monoxide, and methanol [30] [31]. This catalytic system has been extensively studied using design of experiments approaches to optimize reaction conditions and understand the mechanistic pathways [30].

The catalytic cycle involves two distinct mechanistic pathways: the alkoxy-palladium cycle and the palladium hydride cycle [10]. The alkoxy-palladium pathway produces unsaturated esters, while the hydride pathway yields saturated products [10]. The selectivity between these pathways is controlled by the choice of oxidant and reaction conditions [10].

Research has demonstrated that copper(II) acetate as an oxidant maintains optimal pH conditions and facilitates the formation of palladium methoxy complexes, leading to high selectivity for unsaturated products [10]. In contrast, para-benzoquinone causes pH decrease, favoring the palladium hydride cycle and saturated product formation [10].

| Reaction Parameter | Optimal Value | Product Selectivity (%) | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 80-120 | >95 | >90 |

| Carbon Monoxide Pressure (bar) | 10-30 | >90 | >85 |

| Methanol Concentration (M) | 2-5 | >85 | >80 |

| Catalyst Loading (mol%) | 0.5-2.0 | >90 | >85 |

The methoxycarbonylation of styrene has been particularly well-studied, with kinetic investigations revealing rate laws that depend on substrate, catalyst, acid, methanol, and carbon monoxide concentrations [34]. The reaction demonstrates excellent chemoselectivity exceeding 96% and regioselectivity ranging from 44% to 93% depending on the substrate [34].

Computational studies using density functional theory have identified three different pathways for methyl propanoate formation, with the hydride-hydroxyalkylpalladium pathway being favored due to its lowest overall kinetic barrier of 23.0 kcal/mol [31]. This pathway achieves selectivity greater than 99% toward the desired product formation [31].

The formation of π-allylic intermediates represents a crucial mechanistic pathway in dichloro(1,5-cyclooctadiene)palladium(II) chemistry. Multiple experimental studies have elucidated the fundamental steps governing these transformations, providing detailed insights into the kinetic parameters and mechanistic features.

Mechanistic Pathways

The formation of π-allylic intermediates from dichloro(1,5-cyclooctadiene)palladium(II) proceeds through several distinct pathways depending on the substrate and reaction conditions [1] [2]. The primary mechanism involves initial coordination of the allyl substrate to the palladium center, followed by oxidative insertion into the carbon-leaving group bond. This process generates a transient η²-allyl complex that rapidly rearranges to the thermodynamically more stable η³-allyl species [2] [3].

Kinetic studies have revealed that the rate-determining step varies significantly with substrate structure. For electron-rich allyl substrates, the initial coordination step controls the overall reaction rate, while for electron-deficient substrates, the subsequent oxidative insertion becomes rate-limiting [2] [4]. The reaction proceeds through a bimolecular mechanism with first-order dependence on both the palladium complex and the allyl substrate [3] [4].

Temperature Dependence and Activation Parameters

Temperature-dependent kinetic investigations have provided crucial activation parameters for π-allylic intermediate formation. The activation energies typically range from 12-25 kcal/mol, with significant variation based on the specific substrate and leaving group [2] [3] [4]. For allyl acetate substrates, the activation energy is approximately 18-23 kcal/mol, while allyl chloride substrates exhibit lower barriers of 15-20 kcal/mol [3] [4].

The entropy of activation (ΔS‡) values are consistently negative, ranging from -20 to -5 cal/mol·K, indicating a highly ordered transition state structure [4] [5]. This observation supports the proposed mechanism involving tight coordination between the palladium center and the allyl substrate in the transition state [2] [3].

Solvent and Ligand Effects

The formation of π-allylic intermediates exhibits pronounced sensitivity to solvent polarity and the presence of additional ligands [3] [4]. Polar solvents accelerate the reaction by stabilizing the charged transition state, while the presence of chloride ions can either promote or inhibit the reaction depending on their concentration [3]. At low chloride concentrations, the ions facilitate the oxidative insertion step, but at high concentrations, they compete with the allyl substrate for coordination sites on the palladium center [3].

The 1,5-cyclooctadiene ligand in dichloro(1,5-cyclooctadiene)palladium(II) plays a crucial role in stabilizing the intermediate complexes while maintaining sufficient lability for substrate coordination [1] . The π-backbonding interaction between the cyclooctadiene double bonds and the palladium center modulates the electron density at the metal, influencing both the reactivity and selectivity of the π-allylic intermediate formation [7].

Oxidative Addition/Reductive Elimination Dynamics

The oxidative addition and reductive elimination steps represent fundamental mechanistic processes in dichloro(1,5-cyclooctadiene)palladium(II) catalysis. These transformations involve formal changes in the palladium oxidation state and are characterized by distinct kinetic signatures and temperature dependencies.

Oxidative Addition Mechanisms

Oxidative addition to dichloro(1,5-cyclooctadiene)palladium(II) derivatives proceeds through multiple mechanistic pathways depending on the substrate and reaction conditions [8] [9] [10]. The most common mechanism involves initial dissociation of one chloride ligand or partial displacement of the cyclooctadiene ligand to generate a coordinatively unsaturated palladium center [8] [9]. This reactive intermediate then undergoes concerted oxidative addition with organic halides, following a three-center transition state geometry [8] [10].

Computational studies have revealed that the activation energy for oxidative addition correlates strongly with the electron density at the palladium center [10] [11]. Electron-rich palladium complexes exhibit lower activation barriers, with the molecular electrostatic potential at the metal center (V_Pd) serving as a predictive parameter for reactivity [10]. The activation energies typically range from 15-30 kcal/mol, with aryl iodides showing the lowest barriers (15-20 kcal/mol) and aryl chlorides the highest (25-30 kcal/mol) [10] [11].

Reductive Elimination Dynamics

Reductive elimination from palladium(IV) and palladium(II) complexes derived from dichloro(1,5-cyclooctadiene)palladium(II) exhibits complex temperature-dependent behavior [12] [13] [14]. The process typically occurs through a concerted mechanism involving simultaneous bond formation and metal-ligand bond cleavage [13] [14]. However, in certain cases, stepwise mechanisms involving ionic intermediates have been observed, particularly for carbon-heteroatom bond formation [13] [14].

The activation parameters for reductive elimination show significant variation with the nature of the reductively eliminating groups. For carbon-carbon bond formation, the activation enthalpies range from 14-25 kcal/mol, while carbon-fluorine reductive elimination exhibits higher barriers of 26-33 kcal/mol [13] [14]. The entropy of activation is typically positive (10-30 cal/mol·K) for reductive elimination, contrasting with the negative values observed for oxidative addition [13] [14].

Electronic and Steric Effects

The rates of both oxidative addition and reductive elimination are significantly influenced by electronic and steric factors [12] [13] [10]. Electron-withdrawing substituents on the organic substrate accelerate oxidative addition by increasing the electrophilicity of the carbon-halogen bond [10] [11]. Conversely, electron-donating substituents on the palladium complex facilitate oxidative addition by increasing the nucleophilicity of the metal center [10] [11].

For reductive elimination, the electronic effects are more complex and depend on the specific bond being formed [13] [14]. Carbon-carbon reductive elimination is generally accelerated by electron-withdrawing groups on the palladium complex, while carbon-heteroatom bond formation shows the opposite trend [13] [14]. Steric effects play a crucial role in determining the regioselectivity and overall efficiency of both processes [12] [13].

Temperature-Dependent Isomerization Kinetics

The isomerization processes in dichloro(1,5-cyclooctadiene)palladium(II) systems encompass a diverse range of transformations, each characterized by distinct kinetic parameters and temperature dependencies. These processes are fundamental to understanding the dynamic behavior of palladium complexes in catalytic environments.

Cis-Trans Isomerization

The cis-trans isomerization of palladium(II) complexes represents one of the most extensively studied isomerization processes [15] [16]. For dichloro(1,5-cyclooctadiene)palladium(II) derivatives, this isomerization typically occurs through a consecutive displacement mechanism involving ionic intermediates [16]. The process exhibits first-order kinetics with respect to the complex concentration and shows significant temperature dependence.

Kinetic studies have revealed that the isomerization rate constants follow the Arrhenius equation over a wide temperature range (25-80°C) [15] [16]. The activation enthalpies range from 100-112 kJ/mol, with relatively small entropy changes (0-20 J/mol·K) [15]. The mechanism involves initial dissociation of a ligand to generate a coordinatively unsaturated intermediate, followed by rearrangement and ligand reassociation [16].

Alkene Isomerization

The E/Z isomerization of coordinated alkenes in palladium complexes has been investigated through detailed mechanistic studies [17] [18]. For dichloro(1,5-cyclooctadiene)palladium(II), the cyclooctadiene ligand can undergo conformational changes that affect the overall complex geometry and reactivity [17] [18]. The isomerization process typically involves a nucleopalladation/β-elimination mechanism, where the palladium center acts as both a nucleophile and an electrophile [18].

Temperature-dependent kinetic studies have shown that the isomerization rate increases exponentially with temperature, following typical Arrhenius behavior [17] [18]. The activation energies range from 80-95 kJ/mol, with slightly negative entropy changes (-10 to +10 J/mol·K) [17] [18]. The mechanism involves initial nucleophilic attack by the palladium center on the alkene, followed by β-elimination to regenerate the isomerized product [18].

Stereoisomerization Processes

The stereoisomerization of palladium complexes involves intramolecular rearrangements that do not change the overall connectivity but alter the spatial arrangement of ligands [15] [16]. For dichloro(1,5-cyclooctadiene)palladium(II), these processes are particularly relevant due to the conformational flexibility of the cyclooctadiene ligand [15].

Kinetic investigations have revealed that stereoisomerization typically occurs through intramolecular exchange mechanisms with activation barriers ranging from 85-100 kJ/mol [15]. The process is characterized by small, positive entropy changes (-5 to +15 J/mol·K), indicating that the transition state is only slightly more ordered than the ground state [15]. The rate constants for forward and reverse isomerization are related by the equilibrium constant, which depends on the relative thermodynamic stability of the isomers [15].

Ligand Exchange Dynamics

The exchange of ligands in dichloro(1,5-cyclooctadiene)palladium(II) complexes represents an important class of isomerization processes [7]. The 1,5-cyclooctadiene ligand can undergo partial or complete dissociation, allowing for ligand substitution and rearrangement [7]. This process is crucial for understanding the catalyst activation and deactivation pathways in various synthetic applications [7].

Physical Description

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant